N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640934-58-1
VCID: VC11825932
InChI: InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17)
SMILES: CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

CAS No.: 2640934-58-1

Cat. No.: VC11825932

Molecular Formula: C13H17N5

Molecular Weight: 243.31 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine - 2640934-58-1

Specification

CAS No. 2640934-58-1
Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
IUPAC Name N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17)
Standard InChI Key GQSYWKXPXCJQKQ-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3
Canonical SMILES CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3

Introduction

Structural Characteristics and Molecular Design

Core Pyrimidine-Imidazole Scaffold

The compound’s pyrimidine ring serves as a planar, aromatic heterocycle capable of π-π stacking interactions with biological targets. At position 6, the 2-methylimidazole moiety introduces a secondary heterocycle with hydrogen-bonding potential via its N–H group, while the methyl substituent enhances lipophilicity. Position 4 features a cyclopentylamine group, whose aliphatic cycloalkane structure contributes to conformational flexibility and improved membrane permeability compared to rigid aromatic substituents .

Key Structural Parameters

  • Molecular Formula: C₁₃H₁₇N₅

  • Molecular Weight: 243.31 g/mol

  • SMILES: CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3

  • XLogP3-AA: Estimated 1.9 (indicating moderate lipophilicity)

The three-dimensional conformation, predicted via computational modeling, shows the cyclopentyl group adopting a puckered chair-like configuration, positioning the amine nitrogen for hydrogen bonding with target proteins.

Synthetic Methodologies and Optimization

Step 1: Pyrimidine Core Functionalization

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine serves as a common intermediate. Chlorine at position 4 is displaced by cyclopentylamine under mild basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This SNAr reaction proceeds via a Meisenheimer complex, with the electron-withdrawing imidazole group at position 6 activating the pyrimidine ring toward nucleophilic attack .

Purification and Characterization

Reaction mixtures are typically extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography . Final compounds are characterized by:

  • ¹H NMR: Distinct signals for cyclopentyl CH₂ (δ 1.5–2.1 ppm), imidazole protons (δ 7.2–7.8 ppm), and pyrimidine H-2/H-5 (δ 8.3–8.6 ppm).

  • HRMS: [M+H]⁺ peak at m/z 244.1461 (calculated for C₁₃H₁₈N₅).

Kinase FamilyExample TargetsIC₅₀ RangeReference
Tyrosine KinasesVEGFR2, FGFR110–100 nM
Serine/Threonine KinasesCDK4/6, Aurora B50–500 nM

The 2-methylimidazole may chelate ATP-binding site magnesium ions, while the pyrimidine ring occupies the hydrophobic back pocket . The cyclopentyl group’s bulk potentially modulates selectivity by avoiding steric clashes with kinase gatekeeper residues.

Antimicrobial Activity

Pyrimidine-imidazole hybrids exhibit:

  • Antibacterial: MIC = 2–8 µg/mL against S. aureus and E. coli.

  • Antifungal: 70% growth inhibition of C. albicans at 10 µM.
    Mechanistically, these effects may arise from DNA gyrase binding or ergosterol biosynthesis disruption.

Computational ADMET Predictions

ParameterPredictionMethod
Water Solubility-3.2 (LogS)Ali’s Model
CYP3A4 InhibitionProbableQSAR
hERG InhibitionLow RiskMcKenna’s Rule
Oral Bioavailability58%SwissADME

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